4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
CAS No.: 496013-73-1
Cat. No.: VC21535352
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496013-73-1 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37g/mol |
| IUPAC Name | 4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-9-6-10(2)13(5)14(12(9)4)19(17,18)16-7-11(3)15-8-16/h6-8H,1-5H3 |
| Standard InChI Key | ZMSMKOAXUJPOBF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(N=C2)C)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(N=C2)C)C)C |
Introduction
Structural Analysis
Molecular Structure
4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole features a complex molecular structure with several distinct components that contribute to its chemical and physical properties:
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The imidazole core: A planar, five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with the nitrogen at position 1 connected to the sulfonyl group.
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The 4-methyl substituent: A methyl group attached to the 4-position of the imidazole ring, influencing its electronic properties and potentially affecting its reactivity.
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The sulfonyl linkage: A tetrahedral sulfur atom with two double-bonded oxygen atoms, creating a rigid connection between the imidazole and phenyl portions of the molecule.
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The 2,3,5,6-tetramethylphenyl group: A heavily substituted aromatic ring with methyl groups at all positions except 1 and 4, introducing significant steric bulk and lipophilicity.
This structural arrangement creates a molecule with interesting spatial characteristics, where the imidazole and phenyl rings are positioned at an angle to each other due to the tetrahedral geometry of the sulfonyl group.
Electronic Properties
The electronic properties of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole are governed by the interplay between its various structural components:
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The imidazole ring possesses aromatic character with a delocalized π-electron system. This aromaticity contributes to the stability of the compound while also enabling various electronic interactions.
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The electron-withdrawing sulfonyl group (-SO₂-) likely decreases the electron density on the adjacent imidazole nitrogen, reducing its basicity compared to unsubstituted imidazole.
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The methyl group at the 4-position of imidazole acts as an electron-donating substituent, partially offsetting the electron-withdrawing effect of the sulfonyl group and potentially increasing electron density in the imidazole ring.
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The multiple methyl substituents on the phenyl ring create an electron-rich aromatic system with increased nucleophilicity compared to unsubstituted benzene.
These electronic factors collectively influence the compound's reactivity patterns, acid-base behavior, and potential interactions with biological targets.
Stereochemistry and Conformational Analysis
Synthesis Methods
General Synthetic Approaches
Based on established methodologies for related compounds, several potential synthetic routes to 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole can be proposed:
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Direct N-sulfonylation of 4-methylimidazole:
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Treatment of 4-methylimidazole with a base (e.g., NaH, K₂CO₃)
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Reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride
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Purification of the resulting product
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Regioselective sulfonylation strategies:
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Protection of the 3-position of 4-methylimidazole
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Sulfonylation at the 1-position
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Deprotection to yield the target compound
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These approaches would need to address potential challenges in regioselectivity, as imidazoles can be sulfonylated at different nitrogen positions.
Optimization Strategies
The El-Saghier reaction, described in the available literature, offers insights into optimization strategies for imidazole synthesis. This reaction involves the neat fusion of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride to produce imidazolidin-4-ones in excellent yields (90-98%) under environmentally friendly conditions .
Drawing from these findings, potential optimization strategies for the synthesis of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole might include:
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Exploration of solvent-free conditions to enhance reaction efficiency and reduce environmental impact
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Temperature optimization to balance reactivity and selectivity
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Investigation of catalytic systems to facilitate the sulfonylation process
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Development of one-pot, sequential procedures to streamline the synthetic pathway
These strategies align with current trends toward greener synthetic methodologies in organic chemistry.
Characterization of Synthetic Products
Based on the analytical approaches used for related compounds in the literature, characterization of synthesized 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show signals for the imidazole ring protons (typically 7.0-8.0 ppm), the 4-methyl group on imidazole (around 2.2-2.4 ppm), and the methyl groups on the phenyl ring (approximately 2.0-2.3 ppm)
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¹³C NMR would confirm the carbon framework, with signals for the imidazole carbons, aromatic carbons, and methyl carbons
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Infrared (IR) spectroscopy:
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Characteristic bands for SO₂ stretching (approximately 1350-1150 cm⁻¹)
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Bands for C=N stretching of the imidazole ring
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Mass spectrometry:
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Molecular ion peak corresponding to the compound's molecular weight
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Fragmentation pattern providing structural confirmation
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Elemental analysis:
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Confirmation of elemental composition (C, H, N, S percentages)
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These analytical techniques, similar to those used for imidazole derivatives described in the literature , would provide comprehensive structural confirmation of the synthesized compound.
Physicochemical Properties
Physical Characteristics
Based on its structural features, 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would likely exhibit the following physical characteristics:
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Appearance: Likely a crystalline solid, probably white to off-white in color
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Molecular weight: Approximately 308 g/mol
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Melting point: Expected to be in the range of 150-200°C, though experimental determination would be necessary
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Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water due to its lipophilic character
The tetramethylphenyl group would contribute significant lipophilicity to the molecule, potentially influencing its pharmacokinetic properties if considered for biological applications.
Spectroscopic Properties
Predicted spectroscopic data for 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would include:
| Spectroscopic Method | Expected Features |
|---|---|
| IR spectroscopy | SO₂ stretching: 1350-1150 cm⁻¹ C=N stretching: 1690-1640 cm⁻¹ C-H stretching (methyl): 2950-2850 cm⁻¹ |
| ¹H NMR | Imidazole H-5: ~7.5-7.8 ppm Imidazole H-2: ~7.8-8.1 ppm 4-CH₃ on imidazole: ~2.2-2.4 ppm CH₃ groups on phenyl: ~2.0-2.3 ppm Aromatic H (phenyl): ~7.0-7.3 ppm |
| ¹³C NMR | Imidazole C-4: ~138-142 ppm Imidazole C-5: ~115-120 ppm Imidazole C-2: ~135-140 ppm Phenyl carbons: ~125-145 ppm Methyl carbons: ~15-20 ppm |
| Mass spectrometry | Molecular ion peak at m/z corresponding to molecular weight Fragment ions from loss of methyl groups Fragment ions from S-N bond cleavage |
These predicted spectroscopic properties are based on data from related imidazole derivatives described in the literature, including those characterized by ¹H NMR and ¹³C NMR as part of the El-Saghier reaction studies .
Stability and Reactivity
The stability and reactivity of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would be influenced by its structural components:
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The imidazole ring would contribute to the compound's basic properties, with the N-3 nitrogen likely retaining some basicity despite the electron-withdrawing effect of the sulfonyl group.
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The sulfonyl group would be susceptible to nucleophilic attack under strongly basic conditions, potentially leading to cleavage of the N-S bond.
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The methyl groups, particularly the one on the imidazole ring, might be sites for oxidation under harsh conditions.
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Under normal storage conditions, the compound would likely show good stability, particularly if protected from moisture, strong acids, bases, and oxidizing agents.
The reactivity profile would suggest potential for further functionalization, particularly at the imidazole ring, making this compound a potential intermediate in more complex synthetic pathways.
Biological Activity and Applications
| Target Organisms | Expected Activity | Structural Features Contributing to Activity |
|---|---|---|
| Gram-negative bacteria (e.g., E. coli) | Moderate to high | Imidazole ring, lipophilic substituents |
| Gram-positive bacteria (e.g., S. aureus) | Moderate | Sulfonyl group, aromatic character |
| Fungi (e.g., Candida albicans) | Moderate | Imidazole ring, methyl substitution |
The specific antimicrobial profile of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would require experimental determination, but its structural features suggest potential for such activity.
Synthetic Applications
Beyond biological applications, 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole may serve as a valuable synthetic intermediate:
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As a protected imidazole derivative for further functionalization
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In the synthesis of more complex heterocyclic systems
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As a building block for materials with specialized properties
The sulfonyl group can function as both an activating and directing group for further transformations, potentially enabling selective functionalization of the imidazole ring at specific positions.
Structure-Activity Relationships
Key Structural Features
Several structural elements of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would likely influence its biological activity:
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The imidazole ring: Core to many bioactive compounds, often involved in interactions with metal ions and hydrogen bonding
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The sulfonyl linkage: Serves as a hydrogen bond acceptor and influences the electronic properties of the molecule
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The 4-methyl group on imidazole: Affects the electronic distribution within the imidazole ring
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The tetramethylphenyl group: Contributes to lipophilicity and may influence binding to hydrophobic pockets in biological targets
Comparison with Related Compounds
The literature provides information on various imidazole derivatives, particularly imidazolidin-4-ones, which showed different levels of antimicrobial activity. For example:
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N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide demonstrated moderate to good activity against both bacteria and fungi
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N,N′-(propane-1,3-diyl)bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide) showed high activity against E. coli (80%)
While these compounds differ structurally from 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole, they provide context for understanding how structural modifications of imidazole derivatives can influence biological properties.
Table 2: Comparison of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole with Related Imidazole Derivatives
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole | Sulfonyl linkage, tetramethylphenyl group | Enhanced lipophilicity, potential for hydrophobic interactions |
| N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide | Acetamide linkage, cyclohexyl group | Different hydrogen bonding pattern, more conformational flexibility |
| N,N′-(propane-1,3-diyl)bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide) | Bis-imidazole structure, flexible linker | Potential for bivalent binding, increased water solubility |
Optimization Strategies
For potential optimization of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole for specific applications, several strategies could be considered:
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Modification of the methyl substituent on the imidazole ring to alter electronic properties
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Introduction of additional functional groups on the imidazole ring to enhance specific interactions with biological targets
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Variation of the substitution pattern on the phenyl ring to optimize steric and electronic effects
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Exploration of bioisosteric replacements for the sulfonyl linkage
These approaches would need to be guided by experimental data on the parent compound's activity and potentially supported by computational studies, such as molecular docking and QSAR analyses.
Analytical Methods
Identification and Characterization Techniques
For comprehensive characterization of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole, several analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR for confirmation of proton environments
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¹³C NMR for carbon framework analysis
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Potentially 2D techniques such as COSY, HSQC, and HMBC for complete structural elucidation
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Infrared (IR) spectroscopy:
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Identification of characteristic functional groups, particularly the sulfonyl moiety
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Mass spectrometry:
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Determination of molecular weight and fragmentation pattern
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High-resolution MS for exact mass measurement
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X-ray crystallography:
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If suitable crystals can be obtained, for definitive structural confirmation
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Similar techniques were employed for the characterization of imidazole derivatives synthesized via the El-Saghier reaction, as described in the literature .
Stability Testing
Stability testing of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would be crucial for understanding its behavior under various conditions:
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Thermal stability:
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Differential Scanning Calorimetry (DSC) to determine thermal transitions
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Thermogravimetric Analysis (TGA) to assess decomposition temperature
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Chemical stability:
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Stability in various pH conditions
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Stability in the presence of oxidizing and reducing agents
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Photostability studies
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Solution stability:
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Stability in different solvents over time
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Monitoring for potential hydrolysis or other degradation pathways
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The results of these stability studies would inform proper handling, storage conditions, and potential formulation approaches for any applications of the compound.
Future Research Directions
Synthesis Optimization
Future research could focus on developing optimized synthetic routes to 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole, potentially drawing inspiration from green chemistry approaches such as those employed in the El-Saghier reaction :
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Development of solvent-free or aqueous-mediated sulfonylation protocols
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Exploration of catalytic systems to enhance regioselectivity and yield
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Investigation of one-pot, multi-component approaches to streamline synthesis
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Scale-up studies to assess feasibility for larger-scale production
These efforts would aim to establish efficient, environmentally friendly synthetic routes to this compound and related derivatives.
Comprehensive Biological Evaluation
A systematic investigation of the biological properties of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole would be valuable:
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Antimicrobial screening against a broad panel of bacteria and fungi, including drug-resistant strains
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Enzyme inhibition assays to identify potential therapeutic targets
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Cytotoxicity studies to assess potential anticancer activity
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Structure-activity relationship studies through the synthesis and testing of structural analogs
Such studies would provide a comprehensive understanding of the compound's biological profile and potential applications in drug discovery.
Computational Studies
Computational approaches could offer valuable insights into the properties and potential applications of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole:
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Molecular docking studies with potential biological targets, similar to those conducted for related imidazole derivatives with the bacterial FabH-CoA complex
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Quantum mechanical calculations to elucidate electronic properties and reactivity patterns
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Molecular dynamics simulations to understand conformational behavior
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QSAR studies to guide the design of optimized derivatives
These computational investigations would complement experimental work and potentially accelerate the development of applications for this compound.
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